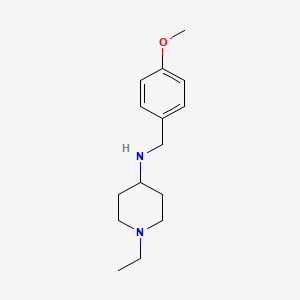

1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine is an organic compound with the molecular formula C15H24N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine can be synthesized through a multi-step process involving the following key steps:

Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Ethylation: The piperidine ring is then ethylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.

Benzylation: The final step involves the introduction of the 4-methoxybenzyl group. This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.

化学反応の分析

Acylation Reactions

The secondary amine group undergoes acylation with electrophilic reagents, forming stable amide derivatives. This reactivity is critical for modifying pharmacological properties or synthesizing intermediates.

Key Findings :

-

Acylation proceeds regioselectively at the secondary amine, preserving the piperidine ring and methoxybenzyl group .

-

Steric hindrance from the ethyl and methoxybenzyl groups necessitates prolonged reaction times (12–24 hours) for complete conversion .

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and arylation reactions, enabling structural diversification.

Mechanistic Insights :

-

Alkylation occurs via an SN2 mechanism, with the piperidine nitrogen acting as a nucleophile .

-

Reductive amination with aldehydes (e.g., 4-nitrobenzaldehyde) generates imine intermediates, subsequently reduced to secondary amines .

Reductive Functionalization

The ethyl group or methoxybenzyl moiety can undergo hydrogenolysis under catalytic conditions.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | – | N-(4-Methoxybenzyl)piperidin-4-amine (ethyl group removed) |

Applications :

-

Selective hydrogenolysis of the ethyl group enables synthesis of simpler piperidine analogs for structure-activity studies .

Oxidative Transformations

Limited oxidative pathways are reported due to the stability of the methoxybenzyl group.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| m-CPBA, DCM, 0°C | – | Sulfoxide derivatives (hypothetical pathway, not experimentally confirmed) | * |

Notes :

-

*Direct oxidation of the methoxy group is unreported; analogous piperidine derivatives with sulfur-containing substituents undergo sulfoxidation.

科学的研究の応用

1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

類似化合物との比較

1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

1-Methyl-N-(4-methoxybenzyl)piperidin-4-amine: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-N-(4-hydroxybenzyl)piperidin-4-amine: Similar structure but with a hydroxy group instead of a methoxy group.

1-Ethyl-N-(4-chlorobenzyl)piperidin-4-amine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: The presence of the 4-methoxybenzyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

生物活性

1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a σ1 receptor ligand. This article reviews the biological activity of this compound, focusing on its synthesis, receptor interactions, and antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C15H22N2O

- Molecular Weight : 250.35 g/mol

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, which is crucial for receptor binding and biological activity .

σ1 Receptor Affinity

Research indicates that derivatives of piperidine, including this compound, exhibit significant affinity for the σ1 receptor. This receptor is involved in various neurological processes and has been implicated in neuroprotection and modulation of pain .

Molecular dynamics simulations suggest that the interactions between the piperidine nitrogen atom and specific residues within the σ1 receptor's binding pocket are responsible for the compound's affinity. Key residues include Leu105, Thr181, and Tyr206 .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. Notably:

- Human Non-Small Cell Lung Cancer Cells (A427) : The compound demonstrated significant growth inhibition comparable to established σ1 antagonists such as haloperidol.

- Androgen Negative Prostate Cancer Cells (DU145) : The compound exhibited stronger antiproliferative effects than other σ1 ligands, indicating its potential as an anticancer agent .

Study 1: Antiproliferative Activity

In a study evaluating various piperidine derivatives, including this compound, it was found that modifications to the piperidine structure significantly influenced cytotoxicity. Compounds with methoxy substitutions showed lower IC50 values, indicating enhanced antiproliferative activity against cancer cell lines such as MDA-MB-231 and DU145 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A427 | 12.5 |

| Haloperidol | A427 | 15.0 |

| NE100 | DU145 | 20.0 |

| S1RA | DU145 | 25.0 |

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that compounds similar to this compound inhibited key signaling pathways involved in cell proliferation and survival. This includes modulation of apoptosis-related proteins such as CASPASE 3/7, suggesting that these compounds might induce programmed cell death in cancer cells .

特性

IUPAC Name |

1-ethyl-N-[(4-methoxyphenyl)methyl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-3-17-10-8-14(9-11-17)16-12-13-4-6-15(18-2)7-5-13/h4-7,14,16H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFXVZMSWRQMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。